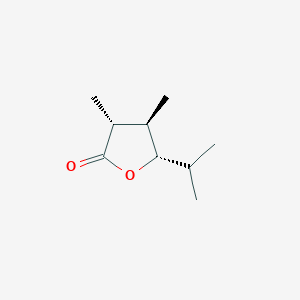
(3R,4R,5S)-3,4-Dimethyl-5-propan-2-yloxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R,5S)-3,4-Dimethyl-5-propan-2-yloxolan-2-one is a chemical compound that belongs to the class of oxalanes. It is commonly known as DMPX and is used in various scientific research applications. DMPX is a chiral molecule that exists in two enantiomeric forms, which have different physiological and biochemical properties.
Wirkmechanismus
The mechanism of action of DMPX is not well understood. However, it is believed to act as a chiral auxiliary by controlling the stereochemistry of the reaction. DMPX can also act as a chiral ligand by coordinating with metal ions and controlling the stereochemistry of the reaction.
Biochemische Und Physiologische Effekte
DMPX has no known biochemical or physiological effects on humans or animals. However, it has been shown to have an effect on the growth of certain microorganisms and plants.
Vorteile Und Einschränkungen Für Laborexperimente
DMPX has several advantages for use in lab experiments. It is a stable and readily available compound that is easy to handle and store. It is also relatively inexpensive compared to other chiral auxiliaries and ligands. However, DMPX has some limitations, including its limited solubility in certain solvents and its low reactivity in certain reactions.
Zukünftige Richtungen
There are several future directions for the use of DMPX in scientific research. One potential direction is the development of new synthetic methods for the synthesis of chiral compounds using DMPX as a chiral auxiliary or ligand. Another potential direction is the investigation of the mechanism of action of DMPX and the development of new applications for this compound. Additionally, the use of DMPX in asymmetric catalysis could be expanded to include new types of reactions and substrates.
Synthesemethoden
The synthesis of DMPX can be achieved by using various methods, including the oxidation of the corresponding diol, the reaction of 2,2-dimethyl-1,3-dioxolane with an aldehyde, and the ring-opening reaction of 2,2-dimethyl-1,3-dioxolane with an alkoxide. The most commonly used method for the synthesis of DMPX is the oxidation of the corresponding diol.
Wissenschaftliche Forschungsanwendungen
DMPX is widely used in scientific research as a chiral auxiliary and a chiral ligand. It is used in the synthesis of various chiral compounds, including pharmaceuticals, agrochemicals, and natural products. DMPX is also used in asymmetric catalysis, which is a powerful tool for the synthesis of chiral compounds.
Eigenschaften
CAS-Nummer |
121725-92-6 |
|---|---|
Produktname |
(3R,4R,5S)-3,4-Dimethyl-5-propan-2-yloxolan-2-one |
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
(3R,4R,5S)-3,4-dimethyl-5-propan-2-yloxolan-2-one |
InChI |
InChI=1S/C9H16O2/c1-5(2)8-6(3)7(4)9(10)11-8/h5-8H,1-4H3/t6-,7-,8+/m1/s1 |
InChI-Schlüssel |
PCMFQYDBDBUOKY-PRJMDXOYSA-N |
Isomerische SMILES |
C[C@@H]1[C@H](C(=O)O[C@H]1C(C)C)C |
SMILES |
CC1C(C(=O)OC1C(C)C)C |
Kanonische SMILES |
CC1C(C(=O)OC1C(C)C)C |
Synonyme |
2(3H)-Furanone,dihydro-3,4-dimethyl-5-(1-methylethyl)-,(3alpha,4bta,5alpha)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




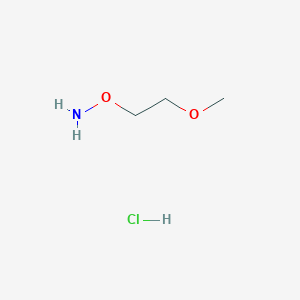
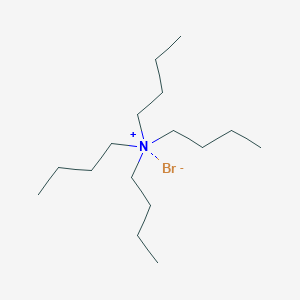
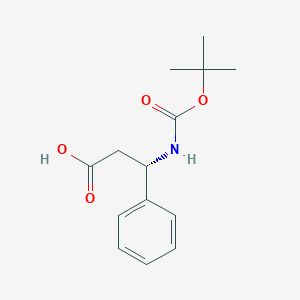
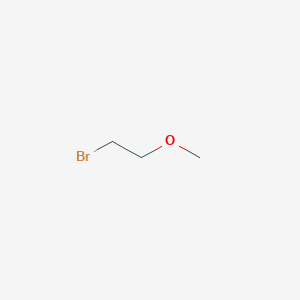
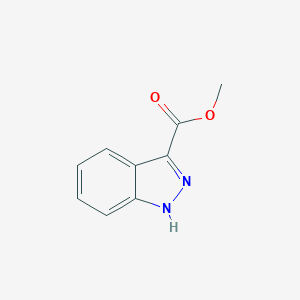
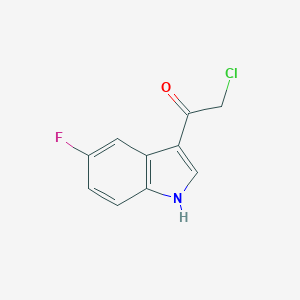



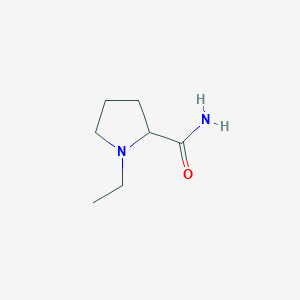


![5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B44690.png)